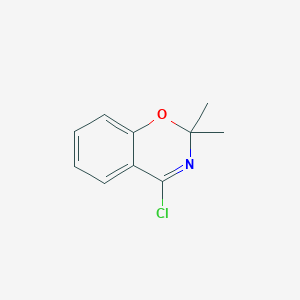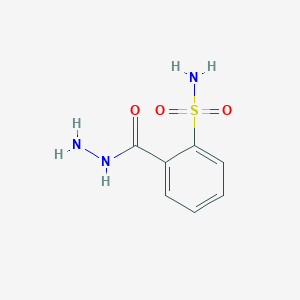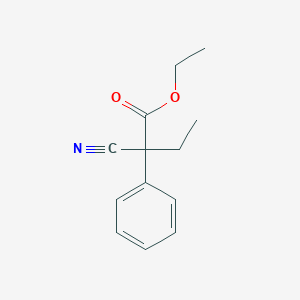![molecular formula C11H20O4 B022299 (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran CAS No. 105678-16-8](/img/structure/B22299.png)
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a natural product that has been isolated from various plant species. It has attracted significant attention from the scientific community due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is not fully understood. However, several studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical And Physiological Effects
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. The compound has also been reported to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, the limitations include the difficulty in synthesizing the compound, its low solubility in water, and the lack of knowledge about its mechanism of action.
Future Directions
There are several future directions for the research on (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of various diseases. Additionally, the compound's potential as a lead compound for drug development should be explored further.
In conclusion, (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a natural product with significant potential as a therapeutic agent. Its anti-inflammatory, antioxidant, antitumor, and antimicrobial activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods. The compound's potential as a lead compound for drug development should also be explored further.
Synthesis Methods
The synthesis of (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a challenging task due to its complex structure. Several methods have been reported in the literature, including the use of natural sources, chemical synthesis, and biotransformation. The most common method involves the extraction of the compound from natural sources, followed by purification and characterization.
Scientific Research Applications
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran has been extensively studied for its potential therapeutic properties. It has been reported to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
105678-16-8 |
|---|---|
Product Name |
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
InChI |
InChI=1S/C11H20O4/c1-6-7(2)13-10(12-5)9-8(6)14-11(3,4)15-9/h6-10H,1-5H3/t6-,7-,8+,9+,10+/m0/s1 |
InChI Key |
OBWAYKDNXZQABQ-SRQGCSHVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](O[C@H]([C@H]2[C@@H]1OC(O2)(C)C)OC)C |
SMILES |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
Canonical SMILES |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
synonyms |
MDDIMM methyl-4,6-dideoxy-2,3-isopropylidene-4-methyl-L-mannopyranoside methyl-4,6-dideoxy-2,3-O-isopropylidene-4-methylpyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



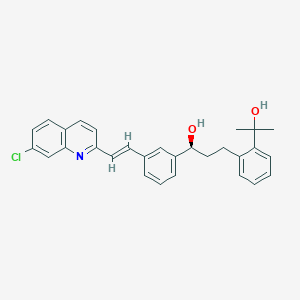
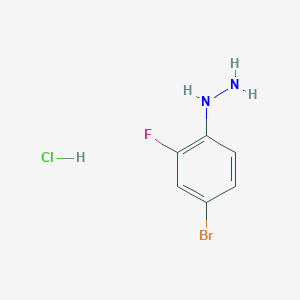
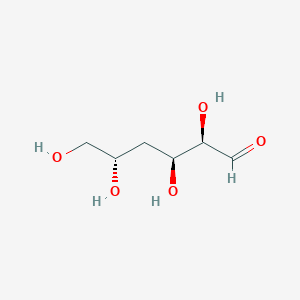
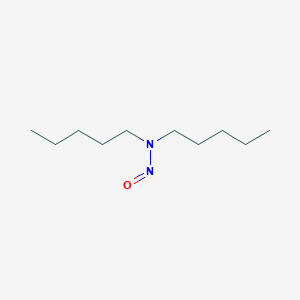
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)
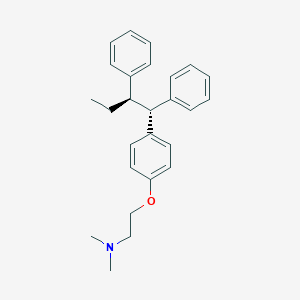
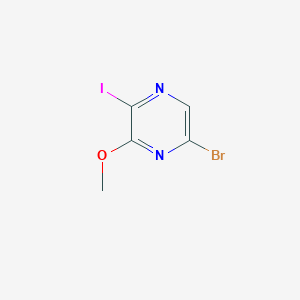
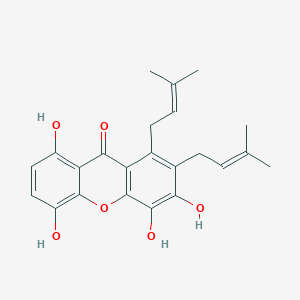
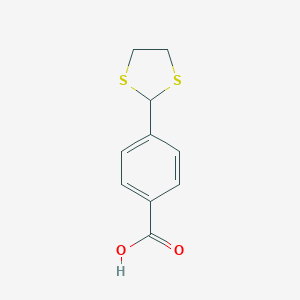
![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)
